molecular formula C22H25NO5 B368463 1-(3,4-dimethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 879047-29-7

1-(3,4-dimethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B368463
CAS RN: 879047-29-7
M. Wt: 383.4g/mol
InChI Key: JMGLHVQTBGPWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H25NO5 and its molecular weight is 383.4g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrochemical Oxidation Studies : This compound has been explored in electrochemical studies, particularly in the context of aromatic ethers. The electrochemical conversion of related compounds has been investigated, providing insights into the mechanisms of electrolysis and the phenomena of electrode filming (Sainsbury & Wyatt, 1979).

  • Synthesis of Cardiotonics : Derivatives of this compound have been synthesized and examined for their potential as nonsteroidal cardiotonics, showing promising inotropic activity in isolated dog ventricular tissues (Lee et al., 1995).

  • Synthetic Chemistry : The compound and its derivatives have been used in various synthetic chemistry applications, such as the efficient synthesis of latifine dimethyl ether (Gore & Narasimhan, 1988) and the synthesis of mangostins (Lee, 1982).

  • Antimicrobial and Antiviral Activity : This compound and its derivatives have shown potential in antimicrobial and antiviral applications. For instance, new indole derivatives have been synthesized and screened for their antimicrobial activity (Nataraj et al., 2010), and their antiviral activity against influenza A and other viruses has been studied (Ivashchenko et al., 2014).

  • Chemical Constituent Studies : The compound's derivatives have been isolated from various natural sources, such as brown algae, and studied for their diverse dimerization patterns and cytotoxicity against human cancer cell lines (Xu et al., 2004).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13-8-14(2)20-17(9-13)22(26,11-15(3)24)21(25)23(20)12-16-6-7-18(27-4)19(10-16)28-5/h6-10,26H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGLHVQTBGPWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC(=C(C=C3)OC)OC)(CC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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